

# A Comparative Analysis of Perillyl Alcohol Clinical Trial Outcomes in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | (+)-Perillyl alcohol |           |
| Cat. No.:            | B1251607             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial outcomes for perillyl alcohol (POH), a naturally occurring monoterpene investigated for its anti-cancer properties. We will delve into the experimental data from key clinical trials, focusing on its application in neoplasms, particularly glioma and glioblastoma. This analysis is intended to offer an objective overview to aid in research and development efforts.

## Overview of Perillyl Alcohol and its Therapeutic Rationale

Perillyl alcohol, a derivative of limonene found in the essential oils of plants like lavender and peppermint, has been the subject of numerous preclinical and clinical studies for its potential as a chemotherapeutic agent. Its proposed mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of critical signal transduction pathways involved in cancer progression.[1][2][3] A significant challenge in brain tumor therapy is the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents.[4][5] To address this, intranasal delivery of a highly purified form of POH, known as NEO100, has been developed to bypass the BBB and deliver the compound directly to the central nervous system. [4][5]

### **Comparative Analysis of Clinical Trial Data**



The following tables summarize the quantitative outcomes from key clinical trials of perillyl alcohol, categorized by the route of administration.

#### **Intranasal Administration: NEO100 in Glioma**

Intranasal delivery of NEO100 has been the focus of recent clinical investigations, particularly for recurrent glioblastoma (GBM), an aggressive form of brain cancer with a poor prognosis.[5] [6][7]



| Trial<br>Identifier/Phase             | Patient<br>Population                                                            | Dosage                                                                 | Key Outcomes                                                                                                            | Adverse Events                                                                  |
|---------------------------------------|----------------------------------------------------------------------------------|------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Phase I<br>(NCT02704858)<br>[6][7][8] | 12 patients with recurrent GBM                                                   | Dose escalation:<br>96 mg, 144 mg,<br>192 mg, and 288<br>mg/dose (QID) | Median OS: 15 months; PFS-6: 33%; OS-12: 55%. 33% of patients (all with IDH1-mutant tumors) survived >24 months.[6] [7] | Well-tolerated at all dose levels with no severe adverse events reported.[6][7] |
| Phase IIa<br>(NEO100-01)[4]           | Patients with recurrent or progressive Grade III or IV IDH1 mutated glioma[8][9] | Maximum<br>tolerated dose<br>from Phase I                              | Ongoing, full enrollment expected. Early data suggests extended survival with minimal side effects.[4]                  | Not yet fully<br>reported.                                                      |



| Brazilian Phase | Patients with recurrent malignant glioma | 133.4 mg/dose<br>(533.6 mg/daily),<br>dose reduction to<br>266.8 mg/daily in<br>some cases | 6-month progression-free survival rate: GBM: 48%, Anaplastic Astrocytoma (AA): 60%, Anaplastic Oligodendroglio ma (AO): 67%. 24-month survival rate: Primary GBM: 6.2%, Secondary GBM (including AA and AO): 63%.[10] | Nasal aching and epistaxis in some patients at higher doses, which improved with dose reduction. No systemic toxicity.[10] |
|-----------------|------------------------------------------|--------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
|-----------------|------------------------------------------|--------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|

### **Oral Administration**

Oral administration of perillyl alcohol has been evaluated in patients with a variety of advanced cancers. These trials have provided foundational data on the safety and pharmacokinetics of POH.



| Trial<br>Identifier/Phase | Patient<br>Population                             | Dosage                                                                      | Key Outcomes                                                                                                                                               | Adverse Events                                                                                                               |
|---------------------------|---------------------------------------------------|-----------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| Phase I[3]                | 18 patients with advanced malignancies            | Dose escalation: 800 mg/m²/dose, 1600 mg/m²/dose, and 2400 mg/m²/dose (TID) | Disease stabilization for ≥6 months was observed, but no objective tumor responses were noted.[3]                                                          | Dose-related gastrointestinal issues (nausea, vomiting, anorexia), fatigue, and reversible granulocytopenia in two patients. |
| Phase I[11]               | 16 patients with advanced refractory malignancies | Dose escalation: 800 mg/m²/dose, 1200 mg/m²/dose, and 1600 mg/m²/dose (QID) | One patient with metastatic colorectal cancer had a near-complete response lasting >2 years. Several other patients had stable disease for ≥6 months. [11] | Dose-limiting gastrointestinal toxicities (nausea, vomiting, satiety, and eructation).                                       |

## **Detailed Experimental Protocols**

A clear understanding of the methodologies employed in these trials is crucial for interpreting and comparing their outcomes.

### Intranasal NEO100 Phase I/IIa Trial (NCT02704858)

• Study Design: An open-label, dose-escalation Phase I trial followed by a Phase IIa efficacy study.[8][9]



- Patient Population: Adults with recurrent Grade IV glioma. The Phase IIa portion was later expanded to include patients with recurrent Grade III astrocytoma with IDH1 mutation.[8][12]
- Intervention: NEO100, a >99% pure form of perillyl alcohol, was self-administered by patients four times a day (QID) via a nebulizer with a nasal mask.[6][7][13]
- Dose Escalation (Phase I): Four cohorts of 3 patients each received escalating doses of 96 mg, 144 mg, 192 mg, and 288 mg per dose.[6][7][14]
- Treatment Cycle: A 28-day treatment cycle was continued until disease progression, death, or patient withdrawal.[8][9]
- Outcome Measures: The primary endpoints were safety and tolerability. Secondary
  endpoints included Progression-Free Survival at 6 months (PFS-6) and Overall Survival at
  12 months (OS-12).[6][14]

### **Oral Perillyl Alcohol Phase I Trials**

- Study Design: Dose-escalation studies to determine the maximum tolerated dose (MTD) and describe the toxicities and pharmacokinetics.[3][11][15]
- Patient Population: Patients with advanced, refractory solid malignancies. [3][11][15]
- Intervention: Perillyl alcohol was administered orally in soft gelatin capsules, either three or four times a day on a continuous basis.[3][11]
- Dose Escalation: Doses were escalated in cohorts of 3-6 patients until dose-limiting toxicity was observed.[15]
- Outcome Measures: Primary endpoints were MTD and safety. Antitumor activity was a secondary endpoint.[11][15]

# Signaling Pathways and Molecular Mechanisms of Perillyl Alcohol

Perillyl alcohol exerts its anticancer effects through the modulation of multiple cellular signaling pathways.[1][2]



### **Apoptosis Induction**

POH has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. It enhances the FasL-induced apoptosis pathway and regulates pro-apoptotic (BAX, BAK) and anti-apoptotic (BCL-2, BCL-XL) proteins.[1]



Click to download full resolution via product page

FasL-mediated Apoptosis Pathway enhanced by POH.

### **Inhibition of Pro-Survival Signaling**







POH inhibits several key signaling pathways that promote cancer cell proliferation and survival, including the Ras-Raf-MEK-ERK and PI3K/AKT/mTOR pathways.[1] Inhibition of the mevalonate pathway by POH reduces the synthesis of intermediates required for the post-translational modification of RAS proteins, thereby inhibiting their function.[1]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I clinical trial of perillyl alcohol administered daily PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. curetoday.com [curetoday.com]
- 5. NEO100 Brings Hope to Glioblastoma Patients South Sound Care Foundation [southsoundcarefoundation.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase I trial of intranasal NEO100, highly purified perillyl alcohol, in adult patients with recurrent glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Facebook [cancer.gov]



- 10. Long-term Outcome in Patients with Recurrent Malignant Glioma Treated with Perillyl Alcohol Inhalation | Anticancer Research [ar.iiarjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. FDA allows expansion of Phase 2a trial NeOnc's NEO100 intranasal perillyl alcohol to include additional type of brain tumor [oindpnews.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Phase I trial of intranasal NEO100, highly purified perillyl alcohol, in adult patients with recurrent glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Perillyl Alcohol Clinical Trial Outcomes in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251607#cross-study-comparison-of-perillyl-alcohol-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com